3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid
Description
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative featuring a benzyloxy group at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.3 g/mol (calculated based on structural data). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the synthesis of alkaloids and heterocyclic compounds. For example, it serves as a precursor in the Bischler-Napieralski reaction to generate isoquinoline derivatives, such as (±)-7-benzyloxy-1-(3-benzyloxy-4-methoxyphenethyl)tetrahydroisoquinoline oxalate . Derivatives of this compound, including 2-acetamido- and 2-(tert-butoxycarbonyl)amino-substituted analogs, exhibit high synthetic yields (up to 95%) and distinct melting points (e.g., 147–150°C for the acetamido derivative) .
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORHBHYQVTEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Intermediate: The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxy intermediate.
Reduction and Carboxylation: The benzyloxy intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to form the corresponding alcohol. This alcohol is subsequently carboxylated using carbon dioxide (CO2) under basic conditions to yield 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties:
Recent studies have highlighted the potential of 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid as an antiviral agent. Specifically, it has demonstrated significant activity against the tobacco mosaic virus (TMV). In vivo assays indicated that this compound exhibited a protective activity of 41% at a concentration of 500 μg/mL, outperforming the commercial antiviral agent ribavirin, which showed lower efficacy (32%) in similar tests .
Antifungal Activity:
In addition to its antiviral properties, this compound has shown broad-spectrum antifungal activity. It was effective against 14 different species of phytopathogenic fungi, indicating its potential as a new lead compound in fungicidal research. The compound's ability to inhibit fungal growth suggests that it could be developed into a therapeutic agent for agricultural applications .
Synthesis of Novel Compounds:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives can be modified to enhance biological activity or target specific pathways in disease treatment. For instance, modifications have led to the development of compounds with improved efficacy against viral infections and enhanced antifungal properties .
Agricultural Applications
Plant Protection Agents:
The promising antiviral and antifungal activities of 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid position it as a candidate for use in plant protection products. Its effectiveness against TMV and other pathogens suggests that it could be utilized in formulations aimed at protecting crops from viral and fungal infections, potentially reducing reliance on traditional chemical pesticides .
Research on Agrochemicals:
The compound's role as an intermediate in agrochemical synthesis is noteworthy. It can be used to create more complex molecules that may serve as effective agrochemicals for pest control and crop protection, contributing to sustainable agricultural practices .
Chemical Intermediate
Synthesis Pathways:
The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid involves several steps that allow for the introduction of various functional groups, making it versatile for further chemical modifications. This capability is crucial for developing new compounds with tailored properties for specific applications in both medicine and agriculture .
Molecular Sensors:
Research has also indicated potential applications in the development of molecular chemosensors. The structural characteristics of this compound enable it to interact with metal ions and anions, which could be harnessed for environmental monitoring or diagnostic purposes .
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biological processes, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:
Physicochemical Properties
Biological Activity
3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid, also known by its chemical structure C17H18O4, has garnered attention in recent years due to its potential biological activities. This compound is a derivative of propanoic acid with unique structural features that suggest various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular structure of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is characterized by a benzyloxy group and a methoxy group attached to a phenyl ring. This configuration contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds. For instance, derivatives of propanoic acid have shown significant activity against multidrug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for some derivatives . The structural features of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid may similarly enhance its antimicrobial efficacy.
Anti-Inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. For example, studies have demonstrated that certain phenolic compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The presence of the methoxy group in 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid suggests it may also exhibit similar anti-inflammatory activities.
Neuroprotective Properties
The neuroprotective effects of related compounds have been documented in several studies. Compounds that can penetrate the blood-brain barrier (BBB) are particularly valuable in treating neurodegenerative diseases. For example, derivatives exhibiting acetylcholinesterase (AChE) inhibition show promise in Alzheimer's disease models . The potential of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid as a neuroprotective agent warrants further investigation.
The biological activity of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid is likely mediated through several mechanisms:
- Interaction with Enzymes: Similar compounds have shown to inhibit key enzymes involved in inflammation and microbial resistance.
- Receptor Binding: The ability to bind to specific receptors may influence various signaling pathways.
- Oxidative Stress Reduction: Antioxidant properties can mitigate oxidative damage in cells, contributing to neuroprotection.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial activity of various phenolic compounds against resistant strains. The results indicated that specific modifications on the phenolic structure significantly enhanced antimicrobial potency .
- Inflammation Model : In vitro experiments demonstrated that certain derivatives reduced the production of inflammatory markers in macrophages, suggesting a pathway for therapeutic application in inflammatory diseases .
- Neuroprotection : Research on similar compounds indicated their ability to protect neuronal cells from oxidative stress-induced damage, highlighting their potential use in neurodegenerative conditions .
Q & A
Q. What synthetic strategies are recommended for preparing 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or coupling reactions to introduce the benzyloxy and methoxy groups. Protecting group strategies (e.g., benzyl ethers for phenolic OH groups) are critical to prevent undesired side reactions. For example, 3-(4-Benzyloxyphenyl)propionic acid (CAS 50463-48-4) is synthesized via alkylation of 4-hydroxybenzoic acid derivatives followed by catalytic hydrogenation for deprotection . Optimize yields by controlling reaction temperature (60–80°C), using anhydrous solvents, and employing Pd/C or PtO₂ catalysts for selective deprotection. Purity can be enhanced via recrystallization in ethanol/water mixtures.
Q. What analytical techniques are most effective for characterizing the structural integrity of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy at C3, methoxy at C4) and FT-IR to verify carboxylic acid (1700–1725 cm⁻¹) and ether (1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and compare retention times with standards. NIST databases provide reference spectra for cross-validation .
Q. How should stock solutions of this compound be prepared to ensure stability in biological assays?
- Methodological Answer : Dissolve the compound in DMSO (10–20 mM) under inert gas (N₂/Ar) to prevent oxidation. For aqueous buffers (e.g., PBS), dilute stock solutions to ≤1 mg/mL to avoid precipitation. Stability tests show ≤5% degradation over 24 hours at 4°C. For long-term storage, lyophilize and store at -20°C. Avoid freeze-thaw cycles, as repeated thawing reduces activity by ~15% per cycle .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoic acid in modulating biological targets (e.g., anti-inflammatory or antimicrobial activity)?
- Methodological Answer : SAR studies on analogous compounds (e.g., 3-(3-Hydroxyphenyl)propanoic acid) reveal that electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing phenolic radicals. The benzyloxy group may improve lipophilicity, increasing membrane permeability. Test activity via:
Q. How can researchers resolve contradictions in reported metabolic pathways of phenylpropanoic acid derivatives across in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise due to species-specific cytochrome P450 metabolism or gut microbiota interactions. For example, 3-(4-Methoxyphenyl)propanoic acid forms glucuronide/sulfate conjugates in human hepatocytes but undergoes demethylation in rodent models . To reconcile
- Use stable isotope tracing (¹³C-labeled compounds) to track metabolic fate.
- Compare in vitro (e.g., HepG2 cells) and in vivo (plasma/tissue LC-MS/MS) profiles.
- Adjust for interspecies enzyme variability (e.g., CYP3A4 vs. CYP2D6).
Q. What computational tools are recommended for predicting the physicochemical properties and drug-likeness of this compound?
- Methodological Answer : Use SwissADME to predict logP (2.8–3.1), solubility (-4.2 LogS), and bioavailability. Molecular docking (AutoDock Vina) assesses binding affinity to targets like PPARγ or NF-κB. Validate predictions with experimental
- Compare calculated logP (e.g., 3.0) with reverse-phase HPLC retention times.
- Cross-validate docking scores (ΔG ≤ -7 kcal/mol) with SPR or ITC binding assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
